N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-16(19-18-21-20-17(27-18)15-5-4-12-26-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSBSGOTVOAHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research indicates its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism involves binding to these targets, leading to a cascade of biochemical reactions that result in its biological effects. The pathways involved are often related to inflammation and immune response modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the 1,3,4-Oxadiazole Class
The following table summarizes key structural and functional differences between LMM11 and analogous compounds:
Key Findings:
Substituent Effects on Antifungal Activity :
- LMM11’s furan-2-yl group may enhance π-π stacking with Trr1’s hydrophobic pockets compared to LMM5’s bulkier 4-methoxyphenylmethyl group, which could hinder membrane penetration .
- The cyclohexyl(ethyl)sulfamoyl group in LMM11 vs. benzyl(methyl)sulfamoyl in LMM5 impacts solubility; LMM11 requires DMSO with Pluronic F-127 for solubilization, suggesting lower hydrophilicity .
Biological Target Diversity :
- Compounds like OZE-II and 3a demonstrate that substituent modifications shift activity from antifungal to antibacterial or antioxidant applications. For example, OZE-II’s dimethoxyphenyl and oxazolidinyl sulfonyl groups enhance biofilm penetration against S. aureus , while 3a ’s naphthofuran moiety improves radical scavenging .
Comparison with Non-Oxadiazole Analogues
- Thiadiazole Derivatives: Compounds like 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide exhibit activity against Pseudomonas aeruginosa . The thiadiazole core’s sulfur atom may enhance membrane interaction compared to oxadiazole’s oxygen, but with reduced metabolic stability.
- HDAC Inhibitors: 1,3,4-Oxadiazoles with amino acid side chains (e.g., glycine, alanine) inhibit HDAC-8 and show cytotoxicity in breast cancer cells . Unlike LMM11, these derivatives prioritize hydrogen bonding via amino groups, highlighting the role of substituents in target selectivity.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a piperidine sulfonamide group. The molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its structural attributes contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₃S |
| Molecular Weight | 284.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and piperidine sulfonamides. The reaction conditions must be optimized for yield and purity, often employing techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for monitoring.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of the piperidine sulfonamide moiety enhances these properties.
In a study by Desai et al. (2016), compounds similar to this compound exhibited up to four times more potency against S. aureus compared to standard antibiotics like vancomycin .
Antitubercular Activity
The compound's potential against tuberculosis has also been explored. Dhumal et al. (2016) reported that oxadiazole derivatives showed strong inhibition of Mycobacterium bovis BCG in both active and dormant states . Molecular docking studies suggested that these compounds bind effectively to the enoyl reductase (InhA) enzyme, crucial for mycolic acid synthesis in mycobacteria.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were tested for their antibacterial activity against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that modifications in the piperidine side chain significantly influenced the antibacterial potency.
Study 2: Antitubercular Activity
In another study focusing on antitubercular activity, compounds were screened against Mycobacterium tuberculosis. The most active derivative showed an IC50 value significantly lower than that of conventional treatments.
Preparation Methods
Conventional Hydrazide Cyclization
-
Ester to Hydrazide : Ethyl furan-2-carboxylate (1 eq) reacts with hydrazine hydrate (2 eq) in methanol under reflux for 6 hours, yielding furan-2-carbohydrazide.
-
Oxadiazole Formation : The hydrazide is treated with carbon disulfide (CS₂) and KOH in ethanol at 80°C for 12 hours, forming 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.
-
Amination : Thiol is displaced using ammonia or amines under basic conditions.
Yield : 60–68% after column purification.
Ultrasonic-Assisted Synthesis
Ultrasonic irradiation accelerates the cyclization step:
-
Conditions : Furan-2-carbohydrazide, CS₂, and KOH in ethanol are sonicated at 50°C for 2 hours.
-
Advantages : Reaction time reduced by 80%, yield improved to 74–79%.
Amide Coupling to Assemble the Target Molecule
The final step involves coupling 4-(piperidine-1-sulfonyl)benzoic acid with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. Two activation strategies are effective:
Acyl Chloride-Mediated Amidation
-
Acid Activation : 4-(Piperidine-1-sulfonyl)benzoic acid (1 eq) is treated with thionyl chloride (2 eq) at reflux for 3 hours, forming the acyl chloride.
-
Coupling : The acyl chloride is reacted with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (1 eq) in dry toluene with triethylamine (1.5 eq) at 0°C, then warmed to room temperature.
Yield : 65–72% after recrystallization.
Microwave-Assisted Coupling
Polymer-supported reagents enhance efficiency:
-
Conditions : The acid and amine are mixed with PS-BEMP (3.5 eq) and sulfonyl chloride (2.3 eq) in acetonitrile under microwave irradiation (150°C, 20 minutes).
-
Yield : 82–85% with >95% purity after aminopropyl silica filtration.
Optimization and Catalytic Enhancements
Catalytic Effects on Cyclization
Cyclization of the oxadiazole intermediate benefits from catalysts like l-proline :
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100°C | 11 | <10 |
| l-proline | 70→100°C | 2 + 9 | 79 |
Mechanism : l-proline facilitates proton transfer, reducing activation energy.
Solvent and Temperature Effects
-
Ultrasonic vs. Conventional : Ethanol under ultrasound achieves 79% yield in 2 hours vs. 66% in 12 hours.
-
Microwave vs. Thermal : Microwave irradiation reduces amidation time from 6 hours to 20 minutes.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
-
¹H NMR :
-
Piperidine protons: δ 1.45–1.65 (m, 6H), 3.10–3.25 (m, 4H).
-
Furan protons: δ 6.45 (dd, J = 3.2 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H).
-
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide?
The synthesis involves multi-step reactions:
- Oxadiazole Formation : Cyclization of furan-2-carbohydrazide with carbon disulfide under basic conditions (e.g., KOH) in ethanol at reflux (80–90°C) to form the 1,3,4-oxadiazole core .
- Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with piperidine in dichloromethane (DCM) at 0–5°C to introduce the piperidine-sulfonyl group .
- Coupling : Amide bond formation between the oxadiazole intermediate and the sulfonylated benzoyl chloride using coupling agents like EDC/HOBt in dimethylformamide (DMF) at room temperature . Optimization : Yield and purity are maximized by controlling pH (7–8), using anhydrous solvents, and monitoring reactions via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.3–7.4 ppm), oxadiazole (C=N at ~160 ppm), and piperidine (δ 1.4–3.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 443.12) and fragmentation patterns .
- FT-IR : Identifies sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Q. What safety protocols are recommended during synthesis?
- Hazard Mitigation : Use fume hoods for volatile solvents (DMF, DCM) and avoid skin contact with sulfonating agents (e.g., chlorosulfonic acid) .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised during aerosol-forming steps (e.g., grinding) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s enzyme inhibition potential?
- Target Selection : Prioritize enzymes like carbonic anhydrase or cyclooxygenase, where sulfonamide moieties are known inhibitors .
- Assay Design :
- In vitro Inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity of carbonic anhydrase with 4-nitrophenyl acetate) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate, with acetazolamide as a positive control .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzyme active sites (e.g., piperidine sulfonyl group interacting with Zn²+ in carbonic anhydrase) .
Q. What strategies address contradictory bioactivity data in structural analogs?
- Structural Validation : Re-characterize disputed analogs via XRD or 2D NMR to confirm regiochemistry (e.g., furan vs. thiophene substitution) .
- Biological Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to isolate variables like solubility or assay interference .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for thiadiazole vs. oxadiazole derivatives) to identify trends in substituent effects .
Q. How can structure-activity relationship (SAR) studies be performed to evaluate substituent effects?
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing piperidine with morpholine or furan with thiophene) .
- Activity Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Computational Modeling : Use QSAR models (e.g., CoMFA or Random Forest) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of binding poses over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities, focusing on sulfonamide-enzyme interactions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the oxadiazole ring) using Schrödinger’s Phase .
Q. How can yield and purity be optimized in multi-step synthesis?
- Stepwise Monitoring : Use TLC or HPLC after each step to isolate intermediates (e.g., oxadiazole precursor) before proceeding .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) .
- Scale-Up Adjustments : Replace DMF with acetonitrile for easier solvent removal in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
